Dodec-6-enal
Description
Dodec-6-enal (C₁₂H₂₂O) is a 12-carbon aldehyde characterized by a double bond at the sixth position. This α,β-unsaturated aldehyde is notable for its reactivity and applications in organic synthesis, particularly in fragrance and pharmaceutical industries due to its structural versatility . Its molecular structure (CH₃(CH₂)₄CH=CH(CH₂)₄CHO) allows for diverse chemical modifications, such as nucleophilic additions at the carbonyl group or conjugation-based reactions at the double bond.
Properties
CAS No. |
76261-02-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-6-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3 |
InChI Key |
RKSXBPZEKYUCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-enal can be synthesized through various methods. One common approach involves the oxidation of dodec-6-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, followed by the reduction of the resulting aldehyde to form this compound.
Chemical Reactions Analysis
Types of Reactions
Dodec-6-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dodec-6-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to dodec-6-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Dodec-6-enoic acid.
Reduction: Dodec-6-enol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Dodec-6-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of dodec-6-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further react with nucleophiles, leading to various biological effects. The exact molecular pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-Dodec-5-enal
Structural Differences : The double bond is at the fifth position instead of the sixth, altering conjugation effects and steric accessibility.
Physicochemical Properties :
- Molecular Weight : 182.3 g/mol (identical to Dodec-6-enal).
- Mass spectrometry data (NIST MS 69711) confirms fragmentation patterns distinct from this compound, with dominant peaks at m/z 83 and 99 due to allylic cleavage . Applications: Used as a reference standard in analytical chemistry for characterizing unsaturated aldehydes.
3-Hydroxy-6-dodecenoic Acid
Structural Differences : A hydroxyl group at C-3 and a carboxylic acid at C-12, with the double bond retained at C-6.
Physicochemical Properties :
- Molecular Weight : 214.3 g/mol.
- Solubility : Increased polarity due to the -OH and -COOH groups, enhancing water solubility compared to this compound.
Reactivity : The hydroxyl group enables esterification or glycosylation, while the α,β-unsaturated system undergoes Michael additions. Synthesized via microbial oxidation or chemical catalysis .
Applications : Intermediate in bioactive lipid synthesis, such as antimicrobial agents .
6,7-Dimethyl-dodec-6-ene
Structural Differences : Methyl groups at C-6 and C-7 adjacent to the double bond.
Physicochemical Properties :
- Boiling Point : Higher than this compound due to increased van der Waals interactions from methyl substituents.
- Stability: Steric hindrance reduces oxidation susceptibility at the double bond. Reactivity: Limited conjugation effects due to methyl groups, favoring Diels-Alder reactions over electrophilic additions . Applications: Used in polymer chemistry as a cross-linking agent.
(Z)-6-Nonenal
Structural Differences : A shorter 9-carbon chain with a double bond at C-6.
Physicochemical Properties :
- Volatility : Higher than this compound due to shorter chain length (BP ~180°C vs. >220°C for this compound).
- Odor Profile: Exhibits a "green, fatty" aroma, whereas this compound may have a more pronounced citrus note. Applications: Key component in flavor and fragrance formulations .
Dodecan-6-one
Structural Differences : A ketone group replaces the aldehyde at C-6.
Physicochemical Properties :
- Reactivity : Less electrophilic than this compound, reducing susceptibility to nucleophilic attacks.
- Safety Profile: Classified as non-irritating under GHS, unlike aldehydes, which often require stricter handling protocols . Applications: Solvent and intermediate in ketone-based syntheses.
Comparative Data Table
Key Research Findings
- Double Bond Position : Shifting the double bond from C6 to C5 (as in cis-Dodec-5-enal) significantly alters fragmentation patterns in mass spectrometry, aiding structural elucidation .
- Functional Group Effects: The addition of a hydroxyl group (3-Hydroxy-6-dodecenoic acid) increases solubility but reduces volatility, limiting its use in vapor-phase applications .
- Substituent Impact : Methyl groups in 6,7-dimethyl-dodec-6-ene enhance thermal stability but reduce reactivity toward electrophiles, favoring polymer applications over synthetic intermediates .
Biological Activity
Dodec-6-enal, a linear aliphatic aldehyde with the chemical formula CHO, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
This compound is characterized by a long carbon chain with a double bond at the sixth position. Its structure allows it to engage in various chemical interactions that underlie its biological activities. The compound can form Schiff bases with primary amines, leading to significant reactivity with proteins and enzymes, which is crucial for its biological effects.
Biological Activities
1. Antimicrobial Properties
this compound has been studied for its antimicrobial and antifungal properties. Research indicates that it exhibits activity against a range of microorganisms, making it a candidate for therapeutic applications in treating infections.
2. Mechanism of Action
The mechanism of action of this compound involves:
- Formation of Imines : As an aldehyde, this compound can react with amines to form imines, which may inhibit enzyme functions.
- Oxidation and Reduction : The compound's ability to undergo redox reactions modulates its biological activity, influencing cellular processes and interactions with biomolecules.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Enzyme Inhibition | Forms Schiff bases affecting enzyme activity | |
| Therapeutic Potential | Investigated for drug development |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity against these pathogens. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated significant antifungal activity, with results showing a reduction in fungal viability at concentrations similar to those effective against bacteria. This dual activity highlights its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
